methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
Description
Methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex heterocyclic compound featuring a chromeno[2,3-c]pyrrol scaffold fused with a benzoate ester and a 1,3-benzodioxole moiety. The fluorinated substituent at position 7 and the dioxo groups at positions 3 and 9 contribute to its unique electronic and steric properties. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinases or enzymes involved in inflammatory pathways .
Properties
IUPAC Name |
methyl 4-[2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18FNO7/c1-33-27(32)16-5-3-15(4-6-16)23-22-24(30)18-11-17(28)7-9-19(18)36-25(22)26(31)29(23)12-14-2-8-20-21(10-14)35-13-34-20/h2-11,23H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWKBDIZIHRYBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18FNO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, we compare this compound with analogs sharing chromeno-pyrrol, benzodioxole, or benzoate ester motifs.
Table 1: Structural and Physicochemical Comparison
Key Findings :
Bioactivity Differences: The fluorinated chromeno-pyrrol core in the target compound may enhance metabolic stability compared to non-fluorinated analogs like the pyrido-indole derivative (C21H22N2O2), which lacks electronegative substituents .
Synthetic Complexity: The target compound’s fused chromeno-pyrrol system requires multi-step synthesis, contrasting with simpler pyrido-indole derivatives synthesized via one-pot reactions .
Safety and Handling: Unlike the pyrido-indole derivative (C21H22N2O2), which has documented safety protocols for inhalation and skin contact, the fluorinated chromeno-pyrrol compound’s hazards remain understudied, necessitating precautionary handling .
Research Implications and Limitations
- Pharmacological Potential: The fluorinated chromeno-pyrrol scaffold shows promise in kinase inhibition (e.g., MAPK or CDK families) due to its planar aromatic system, though direct biological data are lacking.
- Gaps in Data : Comparative solubility, stability, and toxicity profiles for the target compound require further experimental validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
